Cas no 1805577-98-3 (3-Bromo-6-fluoro-2-nitrophenol)

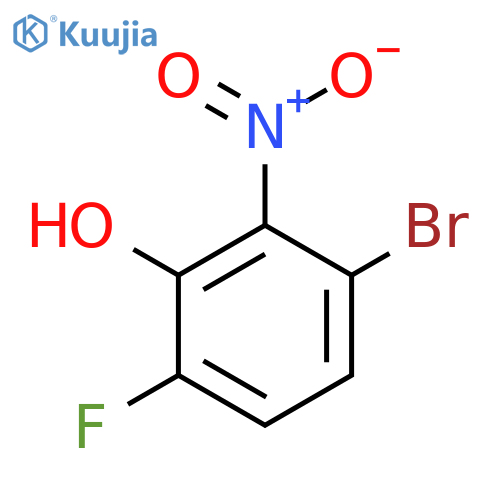

1805577-98-3 structure

商品名:3-Bromo-6-fluoro-2-nitrophenol

CAS番号:1805577-98-3

MF:C6H3BrFNO3

メガワット:235.995324373245

MDL:MFCD28740345

CID:4735593

PubChem ID:122236715

3-Bromo-6-fluoro-2-nitrophenol 化学的及び物理的性質

名前と識別子

-

- 3-BROMO-6-FLUORO-2-NITROPHENOL

- FCH3615578

- PC501685

- 1805577-98-3

- D94281

- AS-77647

- 3-Bromo-6-fluoro-2-nitrophenol

-

- MDL: MFCD28740345

- インチ: 1S/C6H3BrFNO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H

- InChIKey: DKPCNOLYDNPSFP-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(=C1[N+](=O)[O-])O)F

計算された属性

- せいみつぶんしりょう: 234.92803g/mol

- どういたいしつりょう: 234.92803g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 66

3-Bromo-6-fluoro-2-nitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D755531-1g |

3-Bromo-6-fluoro-2-nitrophenol |

1805577-98-3 | 97% | 1g |

$1195 | 2025-02-20 | |

| eNovation Chemicals LLC | D755531-250mg |

3-Bromo-6-fluoro-2-nitrophenol |

1805577-98-3 | 97% | 250mg |

$245 | 2023-09-04 | |

| Alichem | A013025623-1g |

3-Bromo-6-fluoro-2-nitrophenol |

1805577-98-3 | 97% | 1g |

1,490.00 USD | 2021-05-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B907609-1g |

3-Bromo-6-fluoro-2-nitrophenol |

1805577-98-3 | 97% | 1g |

5,400.00 | 2021-05-17 | |

| eNovation Chemicals LLC | D755531-250mg |

3-Bromo-6-fluoro-2-nitrophenol |

1805577-98-3 | 97% | 250mg |

$550 | 2025-02-20 | |

| A2B Chem LLC | AY20777-250mg |

3-Bromo-6-fluoro-2-nitrophenol |

1805577-98-3 | 97% | 250mg |

$380.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D755531-1g |

3-Bromo-6-fluoro-2-nitrophenol |

1805577-98-3 | 97% | 1g |

$1195 | 2025-02-22 | |

| eNovation Chemicals LLC | D755531-250mg |

3-Bromo-6-fluoro-2-nitrophenol |

1805577-98-3 | 97% | 250mg |

$550 | 2025-02-22 | |

| Alichem | A013025623-250mg |

3-Bromo-6-fluoro-2-nitrophenol |

1805577-98-3 | 97% | 250mg |

494.40 USD | 2021-05-31 | |

| eNovation Chemicals LLC | D755531-1g |

3-Bromo-6-fluoro-2-nitrophenol |

1805577-98-3 | 97% | 1g |

$520 | 2023-09-04 |

3-Bromo-6-fluoro-2-nitrophenol 関連文献

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

1805577-98-3 (3-Bromo-6-fluoro-2-nitrophenol) 関連製品

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 152840-81-8(Valine-1-13C (9CI))

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量